molecular formula C6H4ClNO3 B1649855 6-Chloro-4-hydroxypicolinic acid CAS No. 1060809-87-1

6-Chloro-4-hydroxypicolinic acid

Cat. No.: B1649855
CAS No.: 1060809-87-1
M. Wt: 173.55
InChI Key: RVODJCLYRVGJGE-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a chlorine atom at the 6-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxypicolinic acid typically involves the chlorination of 4-hydroxypicolinic acid. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and ensure selective substitution at the 6-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxypicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Amino or thiol derivatives of picolinic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

Scientific Research Applications

6-Chloro-4-hydroxypicolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-chloro-4-hydroxypicolinic acid exerts its effects involves its ability to chelate metal ions and form stable complexes. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

    4-Hydroxypicolinic Acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Bromo-4-hydroxypicolinic Acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

    Picolinic Acid: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.

Uniqueness: 6-Chloro-4-hydroxypicolinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group allows for additional hydrogen bonding and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

6-chloro-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVODJCLYRVGJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256785
Record name 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-87-1
Record name 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060809-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-hydroxypyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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